molecular formula C6H8N2 B1655996 Dideuterio(pyridin-2-yl)methanamine CAS No. 475502-21-7

Dideuterio(pyridin-2-yl)methanamine

Cat. No.: B1655996
CAS No.: 475502-21-7
M. Wt: 110.15
InChI Key: WOXFMYVTSLAQMO-BFWBPSQCSA-N
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Description

Dideuterio(pyridin-2-yl)methanamine is a deuterated analog of pyridin-2-ylmethanamine, where two hydrogen atoms are replaced by deuterium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium can influence the chemical and physical properties of the compound, making it useful for specific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dideuterio(pyridin-2-yl)methanamine typically involves the deuteration of pyridin-2-ylmethanamine. One common method is the reduction of pyridin-2-ylmethyl cyanide with deuterium gas in the presence of a catalyst. Another approach involves the use of deuterated reagents in the synthesis of pyridin-2-ylmethanamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas and catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dideuterio(pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridin-2-yl-methanones, various amine derivatives, and substituted pyridin-2-ylmethanamine compounds.

Scientific Research Applications

Dideuterio(pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a deuterated standard in NMR spectroscopy.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of dideuterio(pyridin-2-yl)methanamine involves its interaction with molecular targets and pathways. The presence of deuterium can affect the compound’s binding affinity and reactivity, leading to different biological and chemical effects compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethanamine: The non-deuterated analog, which has similar chemical properties but different physical properties due to the absence of deuterium.

    Deuterated Amines: Other deuterated amines, such as dideuterio(phenyl)methanamine, which share similar deuteration but differ in the aromatic ring structure.

Uniqueness

Dideuterio(pyridin-2-yl)methanamine is unique due to the presence of deuterium, which can influence its chemical reactivity, stability, and interactions with biological systems. This makes it valuable for specific research applications where deuterium’s effects are desired.

Properties

IUPAC Name

dideuterio(pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXFMYVTSLAQMO-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307952
Record name 2-Pyridinemethan-α,α-d2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475502-21-7
Record name 2-Pyridinemethan-α,α-d2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475502-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethan-α,α-d2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As described for example 1a, 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (0.5 g, 2.26 mmol) was converted, using 6-aminomethyl-nicotinic acid methyl ester (313 mg, 1.88 mmol) (J. Med. Chem. 2002, 45, 5005-5022), instead of 2-picolylamine, to the title compound (0.56 g, 85%) which was obtained as a white solid. MS: m/e: 352.0 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dideuterio(pyridin-2-yl)methanamine
Reactant of Route 2
Dideuterio(pyridin-2-yl)methanamine
Reactant of Route 3
Dideuterio(pyridin-2-yl)methanamine
Reactant of Route 4
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Dideuterio(pyridin-2-yl)methanamine
Reactant of Route 5
Dideuterio(pyridin-2-yl)methanamine
Reactant of Route 6
Dideuterio(pyridin-2-yl)methanamine

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